

Global Moniliformin Contamination: A Comparative Analysis of Geographic Occurrence

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Compound of Interest

Compound Name: *Moniliformin*

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A comprehensive review of **moniliformin** prevalence in cereal grains across different continents reveals significant geographical variations in contamination levels. This guide synthesizes quantitative data from various studies, details the experimental protocols used for detection, and provides a logical workflow for the assessment of this mycotoxin, offering valuable insights for researchers, scientists, and drug development professionals.

Moniliformin (MON), a mycotoxin produced by various *Fusarium* species, is a global contaminant of cereal crops, with maize being the most affected commodity. The toxin's occurrence is influenced by regional climatic conditions, agricultural practices, and the prevalence of specific *Fusarium* species. This guide provides a comparative overview of **moniliformin** contamination in Europe, Africa, Asia, North America, and South America, supported by quantitative data and detailed analytical methodologies.

Geographic Occurrence of Moniliformin

The presence and concentration of **moniliformin** in cereals, particularly maize, show considerable variation across different geographic regions. While some areas report high levels of contamination, others show little to no presence of the mycotoxin.

Data Summary

The following tables summarize the quantitative data on **moniliformin** occurrence in various cereals and cereal-based products across different continents.

Table 1: **Moniliformin** Occurrence in Europe

Country/ Region	Commodity	No. of Samples	Detection Rate (%)	Concentration Range (µg/kg)	Mean/Median (µg/kg)	Reference(s)
United Kingdom	Maize Products	36	>91.7	<50 - 250	-	[1] [2]
Poland	Maize, Oats, Wheat, Rye, Triticale	-	High	500 - 399,300	-	[1] [2]
Netherlands & Germany	Cereal-based Foods	102	-	Not detected - 207	-	[3]
Germany (Bavaria)	Popcorn, Maize Meal, Semolina	39	97	<8.8 - 847	Mean: 118, Median: 39	[4]
Italy	Maize	108	93	<4 - 2606	-	[1]
Serbia	Maize	-	High	up to 3856	-	[5]

Table 2: **Moniliformin** Occurrence in Africa

Country/Region	Commodity	No. of Samples	Detection Rate (%)	Concentration Range (µg/kg)	Reference(s)
Gambia	Maize	-	-	up to 3160	[1] [2]
South Africa	Maize	-	-	up to 2730	[1] [2]
Southern Africa (Transkei)	Maize	-	-	16 - 25	[6]
Zimbabwe	Maize	8	-	up to 160	[7]
Kenya	Other maize products	12	83.3	up to 940	[7]
Tanzania	Other maize products	1	100	380	[7]

Table 3: **Moniliformin** Occurrence in Asia

Country/ Region	Commodity	No. of Samples	Detection Rate (%)	Concentration Range (µg/kg)	Mean (µg/kg)	Reference(s)
South Korea	Cereal Grains (total)	107	64	0.94 - 374.10	49.19	[8]
Maize	-	80	-	100.80	[8]	
Sorghum	-	93	up to 374.10	153.31	[8]	
Job's tears	-	100	-	97.19	[8]	
Brown rice	-	87	-	4.14	[8]	
White rice	-	67	-	1.16	[8]	
Foxtail millet	-	60	-	31.34	[8]	
Black rice	-	33	-	2.67	[8]	
China	Cereals (implicated in Keshan disease)	-	-	-	[7]	

Table 4: **Moniliformin** Occurrence in the Americas

Country/Region	Commodity	No. of Samples	Detection Rate (%)	Concentration Range (µg/kg)	Reference(s)
USA	Maize	17	5.9	up to 2820	[7]
Maize products	14	85.7	20 - 105	[7]	
Brazil (São Paulo)	Maize & Maize Products	90	0	Not Detected	[9][10]
Argentina	Sorghum	-	41	363.2 - 914.2	[11][12]

Experimental Protocols

Accurate determination of **moniliformin** concentrations is crucial for assessing food safety and managing risks. The most common analytical methods employed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Extraction

A representative sample is obtained by grinding and homogenizing the cereal grains.[13] The extraction of **moniliformin** is typically performed using a mixture of acetonitrile and water, with ratios varying from 84:16 to 50:50 (v/v), or with 85% methanol.[3][4][6] The choice of solvent can influence extraction efficiency.

Clean-up

To remove interfering matrix components, a clean-up step is often necessary. This is commonly achieved using Solid-Phase Extraction (SPE) with strong anion exchange (SAX) cartridges.[1][2][3][8][14] Other methods include the use of multifunctional clean-up columns (e.g., MycoSep®) or a "dilute and shoot" approach where the extract is simply diluted before injection, particularly for LC-MS/MS analysis.[1][4]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

- Principle: This method separates **moniliformin** from other compounds in the extract based on its chemical properties as it passes through a chromatography column. The separated **moniliformin** is then detected by its absorbance of ultraviolet light.
- Typical Conditions:
 - Column: Strong anion exchange or reverse-phase C18 columns are commonly used.[15]
 - Mobile Phase: For strong anion exchange columns, a buffer such as sodium dihydrogen phosphate is used.[15] For reverse-phase columns, an ion-pairing reagent like tetrabutylammonium hydrogen sulphate is added to the mobile phase (e.g., a mixture of methanol and a phosphate buffer).[15] The addition of lanthanide ions (e.g., LaCl_3) to the mobile phase has been shown to improve peak shape and separation on an LC-NH₂ column.[16][17]
 - Detection: UV detection is typically performed at 229 nm or 260 nm.[15][16]
 - Limit of Detection (LOD): Generally ranges from 30 to 50 µg/kg.[2][3]

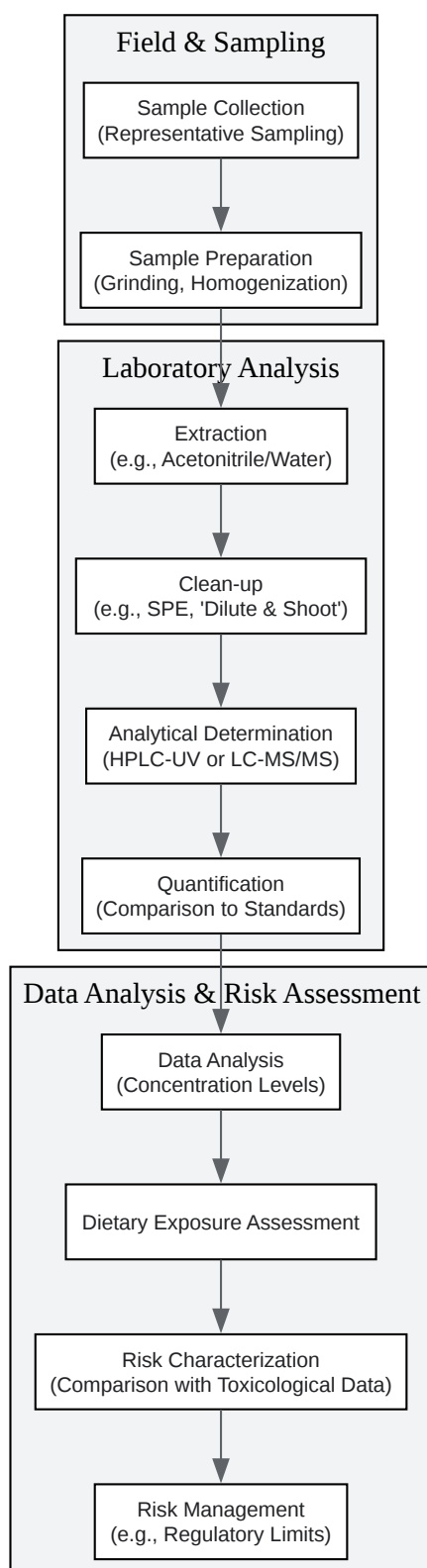
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

- Principle: This highly sensitive and specific method separates **moniliformin** using liquid chromatography, which is then ionized and identified based on its mass-to-charge ratio by a mass spectrometer.
- Typical Conditions:
 - Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of the polar **moniliformin** molecule.[1][4][14]
 - Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in negative mode is used to generate the deprotonated molecular ion $[\text{M-H}]^-$ at m/z 97.[6]

- Detection: The mass spectrometer is operated in selected reaction monitoring (SRM) mode for high selectivity and sensitivity.
- Limit of Detection (LOD): Significantly lower than HPLC-UV, often in the range of 0.7 to 2.6 µg/kg.[3][4]

Moniliformin Contamination Assessment Workflow

The following diagram illustrates a logical workflow for the assessment of **moniliformin** contamination, from initial sampling to the final risk evaluation.



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Workflow for **Moniliformin** Contamination Assessment.

In conclusion, the occurrence of **moniliformin** is a significant concern in many parts of the world, with notable hotspots in certain regions of Africa and Europe. The data from South America remains sparse, highlighting a need for further research in this area. The choice of analytical methodology plays a critical role in the accurate detection and quantification of this mycotoxin, with LC-MS/MS offering superior sensitivity and specificity compared to HPLC-UV. A systematic approach, as outlined in the workflow, is essential for effective monitoring and management of the risks associated with **moniliformin** contamination in the global food and feed supply.

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